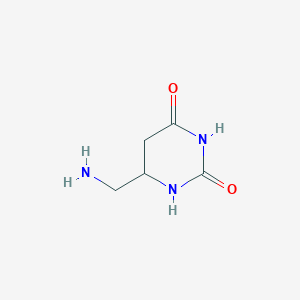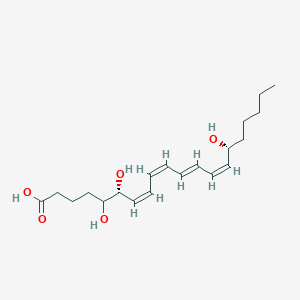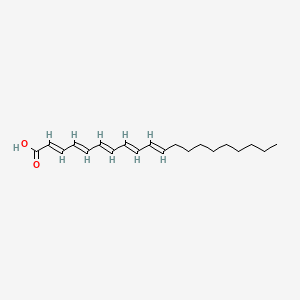
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is a polyunsaturated fatty acid characterized by the presence of five conjugated double bonds at positions 2, 4, 6, 8, and 10. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid typically involves the use of organic synthesis techniques. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated polyene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce polyunsaturated fatty acids through fermentation processes. These methods are advantageous due to their scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or aldehydes.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2), resulting in the addition of halogen atoms across the double bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in a cold, inert solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in CCl4 or Cl2 in CH2Cl2.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants and coatings.
Mechanism of Action
The mechanism of action of (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid involves its interaction with cellular membranes and signaling pathways. The compound can incorporate into phospholipid bilayers, affecting membrane fluidity and function. It also acts as a ligand for nuclear receptors, modulating gene expression and influencing metabolic pathways.
Comparison with Similar Compounds
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: Another polyunsaturated fatty acid with similar conjugated double bonds but a shorter carbon chain.
(2E,4E)-hexa-2,4-dienoic acid: A shorter chain polyunsaturated fatty acid with only two conjugated double bonds.
Uniqueness: (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid is unique due to its longer carbon chain and higher degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific structural and functional attributes.
Properties
CAS No. |
32839-30-8 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22)/b11-10+,13-12+,15-14+,17-16+,19-18+ |
InChI Key |
SBHCLVQMTBWHCD-METXMMQOSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


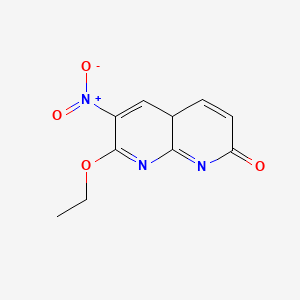
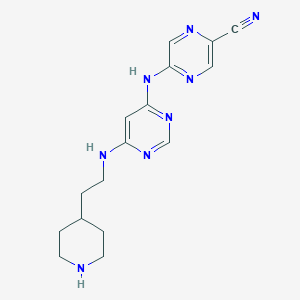
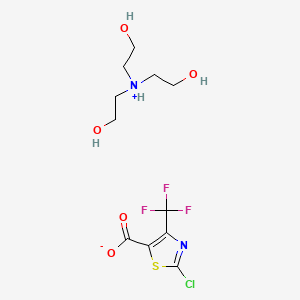



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
